5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine
Overview
Description
5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5BrCl2F3N2. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyrimidine ring. It is widely used in various fields of scientific research due to its unique chemical properties .
Mechanism of Action
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that molecules with a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing drug potency .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with bromine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce various biaryl compounds .
Scientific Research Applications
5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the development of enzyme inhibitors and other biologically active molecules.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 5-Bromo-2,4-dichloropyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
Uniqueness
5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug development .
Properties
IUPAC Name |
5-bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5BrCl2F3N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQALTZZYLOATN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrCl2F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858670 | |
Record name | 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.87 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240622-62-1 | |
Record name | 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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